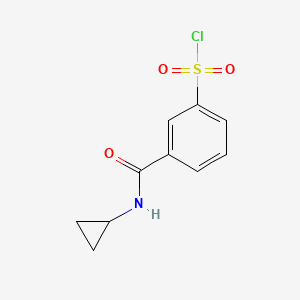
3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H10ClNO3S and a molecular weight of 259.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride” is defined by its molecular formula, C10H10ClNO3S . This indicates that it contains 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride” has a predicted melting point of 180.24°C, a predicted boiling point of approximately 438.6°C at 760 mmHg, a predicted density of approximately 1.5 g/cm3, and a predicted refractive index of n20D 1.62 .Aplicaciones Científicas De Investigación
Friedel-Crafts Sulfonylation
The use of sulfonyl chlorides like 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride in Friedel-Crafts sulfonylation reactions is noteworthy. These reactions, often conducted in ionic liquids, have shown to enhance the reactivity of substrates, achieving nearly quantitative yields of diaryl sulfones under ambient conditions. NMR spectroscopy is a valuable tool in understanding the mechanistic details of these reactions, especially the interaction of Lewis acidic species with the formed HCl during sulfonylation (Nara, Harjani, & Salunkhe, 2001).
Synthesis of Benzimidazoles
In the field of organic synthesis, sulfonyl chlorides have been used to catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, facilitating the synthesis of benzimidazole derivatives. This process utilizes atmospheric air as a green oxidant and operates effectively at room temperature, showcasing the efficiency of sulfonyl chlorides in catalytic systems (Khazaei et al., 2011).
Synthesis of Methylenecyclopropanes
Sulfonyl chlorides are instrumental in synthesizing 1,2-disubstituted methylenecyclopropanes. The reaction of cyclopropane with phenylacetonitriles in the presence of sodium hydroxide and a catalyst yields these compounds, highlighting the versatility of sulfonyl chlorides in organic synthesis (Jończyk, Kmiotek-Skarżuńska, & Zdrojewski, 1994).
Synthesis of Sulfonated Benzoxepines
Visible light photocatalysis has been used for the sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides, leading to the construction of sulfonated benzoxepines. This process highlights the importance of sulfonyl chlorides in the development of novel photocatalytic reactions (Zhou et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
3-(cyclopropylcarbamoyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-16(14,15)9-3-1-2-7(6-9)10(13)12-8-4-5-8/h1-3,6,8H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSINZHMPWHVPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride | |
CAS RN |
1016501-60-2 |
Source


|
| Record name | 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479330.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2479332.png)


![Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate](/img/structure/B2479337.png)
![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2479339.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479342.png)





